molecular formula C6H4Cl2OS B3416948 2,5-dichloro-4-sulfanylphenol CAS No. 100606-86-8

2,5-dichloro-4-sulfanylphenol

Cat. No.: B3416948
CAS No.: 100606-86-8
M. Wt: 195.07 g/mol
InChI Key: OHUUSTKHUOTGPS-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-sulfanylphenol is an organic compound with the molecular formula C6H4Cl2OS It is a derivative of phenol, where two chlorine atoms and a sulfanyl group are substituted at the 2, 5, and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-sulfanylphenol typically involves the chlorination of phenol followed by the introduction of a sulfanyl group. One common method starts with p-dichlorobenzene, which undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone. This intermediate is then subjected to a Baeyer-Villiger oxidation reaction using a peroxide catalyst to yield 2,5-dichlorobenzene acetate. Finally, hydrolysis of this acetate in the presence of an inorganic aqueous alkali under reflux conditions produces 2,5-dichlorophenol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, with considerations for environmental impact and waste management. The use of efficient catalysts and reaction conditions ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the sulfanyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated phenols or modified sulfanyl derivatives.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

2,5-Dichloro-4-sulfanylphenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-sulfanylphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of proteins. For example, it may act as an inhibitor of soluble adenylyl cyclase, affecting the conversion of ATP to cyclic AMP (cAMP) and thereby influencing various cellular functions .

Comparison with Similar Compounds

    2,4-Dichlorophenol: Similar in structure but lacks the sulfanyl group.

    2,5-Dichlorophenol: Lacks the sulfanyl group but shares the chlorination pattern.

    4-Sulfanylphenol: Contains the sulfanyl group but lacks chlorination.

Uniqueness: 2,5-Dichloro-4-sulfanylphenol is unique due to the presence of both chlorine atoms and a sulfanyl group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2,5-dichloro-4-sulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c7-3-2-6(10)4(8)1-5(3)9/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUUSTKHUOTGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100606-86-8
Record name 2,5-dichloro-4-sulfanylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 2,5-dichloro-4-hydroxy-benzenesulfonyl chloride (1.28 g, 4.92 mmol) and a solution of 25% of H2SO4 (17 mL), Zinc dust (1.64 g, 24.56 mmol) was added slowly at room temperature. The reaction mixture was allowed to stir at 120° C. overnight. The mixture was then cooled at room temperature and toluene was added. The layers were separated and the aqueous phase was dried over, MgSO4 filtered and concentrated in vacuo to give 514 mg (54%) of the title compound as a white solid, which was used in the next reaction without further purification.
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.64 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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